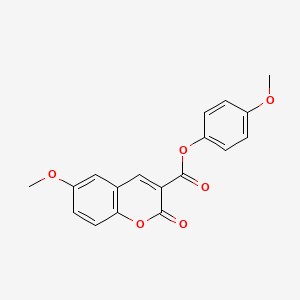![molecular formula C27H22N2O4 B5558979 2-[6-(2,4-dimethoxyphenyl)-5-phenyl-5,6-dihydro-3-pyridazinyl]-1H-indene-1,3(2H)-dione](/img/structure/B5558979.png)
2-[6-(2,4-dimethoxyphenyl)-5-phenyl-5,6-dihydro-3-pyridazinyl]-1H-indene-1,3(2H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of complex compounds similar to the one often involves multi-step reactions, starting with simpler molecules. For example, Asiri and Khan (2011) describe the synthesis of a related compound through the reaction of specific aldehydes and diones in the presence of a catalyst, indicating a potential pathway for synthesizing the target compound through similar methodologies (Asiri & Khan, 2011).
Molecular Structure Analysis
The molecular structure of compounds like the one is often elucidated using techniques such as NMR, IR, and X-ray crystallography. For instance, the study by Sun et al. (2012) on a related compound revealed its molecular conformation and interactions through X-ray analysis, suggesting that similar approaches could be used to understand the molecular structure of the target compound (Sun et al., 2012).
Chemical Reactions and Properties
Chemical reactions involving such compounds often include transformations, such as cyclization, alkylation, and condensation. For example, Csányi et al. (2002) discuss regioselective alkylation and ring-opening reactions of a structurally related compound, highlighting the type of chemical behavior that might be expected from the compound (Csányi et al., 2002).
Physical Properties Analysis
The physical properties, such as solubility, melting point, and photoluminescence, of complex organic compounds, are crucial for their application and handling. Beyerlein and Tieke (2000) provide insights into the photoluminescent properties of related conjugated polymers, which could offer parallels to the photophysical characteristics of the target compound (Beyerlein & Tieke, 2000).
Chemical Properties Analysis
The chemical properties, such as reactivity towards specific reagents, stability under various conditions, and potential for undergoing particular types of reactions, are essential for understanding a compound's utility and safety. Studies like the one by Al-Sheikh et al. (2009), which explores the reactions of a related compound with various reagents, provide valuable information on how the compound might behave under different chemical conditions (Al-Sheikh et al., 2009).
科学的研究の応用
Photoluminescent Materials Research
Research on photoluminescent conjugated polymers has shown significant interest in the development of new materials for electronic applications. A study by Beyerlein and Tieke (2000) described the synthesis of π-conjugated polymers containing 1,4-dioxo-3,6-diphenylpyrrolo[3,4-c]pyrrole (DPP) and 1,4-phenylene units in the main chain, highlighting their potential in photoluminescent and electronic applications due to good solubility, processability, and photochemical stability (Beyerlein & Tieke, 2000).
Organic Synthesis and Chemical Reactivity
Innovations in organic synthesis have been demonstrated through various methodologies, including the oxidative decarboxylation-Friedel—Crafts reaction of acyclic α-amino acid derivatives, showcasing the synthesis of complex molecules for potential pharmaceutical applications (Fan, Li, & Wang, 2009). This research indicates a broader interest in developing novel synthetic routes for complex organic molecules, which could be applicable to the synthesis and functionalization of the specified compound.
Supramolecular and Structural Chemistry
Supramolecular structures of related compounds provide insights into the potential applications of the requested molecule in materials science. For instance, studies on the crystal and molecular structures of specific dioxane-dione derivatives have contributed to understanding the intermolecular interactions that govern the assembly of complex molecular architectures, which could be relevant for designing materials with specific optical or electronic properties (Low et al., 2002).
特性
IUPAC Name |
2-[3-(2,4-dimethoxyphenyl)-4-phenyl-3,4-dihydropyridazin-6-yl]indene-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H22N2O4/c1-32-17-12-13-20(23(14-17)33-2)25-21(16-8-4-3-5-9-16)15-22(28-29-25)24-26(30)18-10-6-7-11-19(18)27(24)31/h3-15,21,24-25H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMPNNQAGXROZLX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C2C(C=C(N=N2)C3C(=O)C4=CC=CC=C4C3=O)C5=CC=CC=C5)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H22N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[3-(2,4-Dimethoxyphenyl)-4-phenyl-3,4-dihydropyridazin-6-yl]indene-1,3-dione | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![N-[4-(aminosulfonyl)phenyl]-2-thiophenecarboxamide](/img/structure/B5558940.png)

![4-[(4-methoxyphenoxy)methyl]-N-1,3,4-thiadiazol-2-ylbenzamide](/img/structure/B5558949.png)
![8-(1-benzylprolyl)-3-ethyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5558958.png)
![1-(2-ethoxyethyl)-5-[(4-ethyl-3-oxopiperazin-1-yl)carbonyl]-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B5558960.png)
![1-[(6-methoxy-3-methyl-1-benzofuran-2-yl)carbonyl]-3-(propoxymethyl)pyrrolidine](/img/structure/B5558971.png)
![(3S*,4R*)-1-[(1-ethyl-5-methyl-1H-pyrazol-3-yl)carbonyl]-4-(2-methylphenyl)pyrrolidine-3-carboxylic acid](/img/structure/B5558974.png)

![2-methyl-4-[3-({3-[(2-methylbenzyl)oxy]-1-azetidinyl}carbonyl)phenyl]-2-butanol](/img/structure/B5558993.png)